

# An In-depth Technical Guide to 2-Cyclopropylpropan-2-amine

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## Compound of Interest

Compound Name: 2-Cyclopropylpropan-2-amine

Cat. No.: B1348786

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## Introduction

**2-Cyclopropylpropan-2-amine** is a primary amine featuring a cyclopropyl group attached to a tertiary carbon atom. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for its ability to confer unique conformational constraints, improve metabolic stability, and modulate electronic properties, which can lead to enhanced binding affinity and efficacy of drug candidates.<sup>[1][2]</sup> As a sterically hindered primary amine, this compound serves as a versatile building block in the synthesis of more complex molecules, including novel therapeutic agents. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and potential applications.

## Chemical Identifiers and Properties

The fundamental chemical identifiers for **2-Cyclopropylpropan-2-amine** are crucial for its unambiguous identification in research and documentation.

Identifier	Value
IUPAC Name	2-cyclopropylpropan-2-amine[3]
SMILES	<chem>CC(C)(C1CC1)N</chem> [3]
InChI	InChI=1S/C6H13N/c1-6(2,7)5-3-4-5/h5H,3-4,7H2,1-2H3[3]
InChIKey	OOXIEUXBOSSXJM-UHFFFAOYSA-N[3]
CAS Number	172947-13-6[4]

A summary of its key computed physicochemical properties is presented below, providing insights into its molecular characteristics.

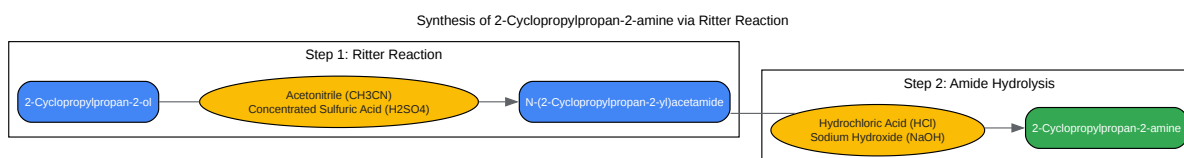
Property	Value
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N[3]
Molecular Weight	99.17 g/mol [3]
Topological Polar Surface Area	26.0 Å <sup>2</sup>
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	1
pKa	10.91 ± 0.20 (Predicted)
LogP	1.30 (Predicted)

## Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2-Cyclopropylpropan-2-amine** is not extensively documented, two primary, robust, and scalable methods for synthesizing sterically hindered tertiary amines are highly applicable: the Ritter Reaction and Reductive Amination.

### Synthesis via Ritter Reaction

The Ritter reaction is a well-established method for converting tertiary alcohols into N-tert-alkyl amides, which can then be hydrolyzed to the corresponding primary amines.[5][6][7] This approach is particularly suitable for the synthesis of **2-Cyclopropylpropan-2-amine**, starting from 2-cyclopropylpropan-2-ol.



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Caption: Workflow for the synthesis of **2-Cyclopropylpropan-2-amine** via the Ritter reaction.

#### Experimental Protocol:

##### Step 1: Synthesis of N-(2-Cyclopropylpropan-2-yl)acetamide (Ritter Reaction)

- In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-cyclopropylpropan-2-ol (1 equivalent) in acetonitrile (5-10 equivalents).
- Cool the flask in an ice bath to 0-5 °C with continuous stirring.
- Slowly add concentrated sulfuric acid (2 equivalents) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

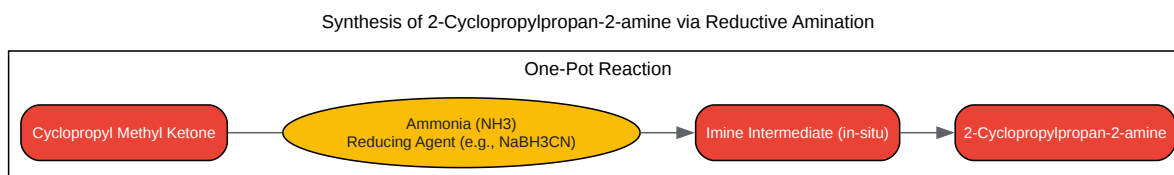
- Once the starting material is consumed, carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
- Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent using a rotary evaporator to yield the crude N-(2-cyclopropylpropan-2-yl)acetamide.

#### Step 2: Hydrolysis of N-(2-Cyclopropylpropan-2-yl)acetamide

- To the flask containing the crude amide, add 6M hydrochloric acid (10-15 equivalents).
- Heat the mixture to reflux (approximately 100 °C) using a heating mantle and maintain for 12-16 hours.
- Monitor the reaction progress by TLC until the starting amide is consumed.
- After completion, cool the reaction mixture to room temperature.
- Carefully basify the acidic solution by the slow addition of a 10M sodium hydroxide solution in an ice bath until the pH is >12.
- Transfer the basic solution to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **2-Cyclopropylpropan-2-amine**.
- The crude amine can be purified by distillation under reduced pressure.

## Synthesis via Reductive Amination

Reductive amination is another powerful method for the synthesis of amines, involving the reaction of a ketone with an ammonia source to form an imine in situ, which is then reduced to the amine.[8] This one-pot reaction is often preferred for its milder conditions.



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Caption: Workflow for the synthesis of **2-Cyclopropylpropan-2-amine** via reductive amination.

#### Experimental Protocol:

- To a high-pressure autoclave reactor equipped with a mechanical stirrer, add cyclopropyl methyl ketone (1 equivalent) and a suitable solvent such as methanol.
- Introduce ammonia into the reactor, either by bubbling ammonia gas or by adding a solution of ammonia in the reaction solvent (5-10 equivalents).
- Add a reducing agent, such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) or a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) and introduce hydrogen gas to the desired pressure (e.g., 30 bar).
- Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir for 6-24 hours.
- Monitor the reaction progress by GC-MS or LC-MS.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess gas.
- If a solid catalyst was used, filter the reaction mixture through a pad of celite.

- Concentrate the filtrate under reduced pressure.
- Perform an acid-base extraction to purify the amine. Dissolve the residue in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl).
- Separate the aqueous layer, basify with a strong base (e.g., NaOH), and extract the product back into an organic solvent.
- Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the final product. Further purification can be achieved by distillation.

## Potential Applications and Biological Relevance

While specific biological activity data for **2-Cyclopropylpropan-2-amine** is not widely published, the broader class of cyclopropylamines is of significant interest in medicinal chemistry.<sup>[1][9]</sup> The cyclopropylamine moiety is a known pharmacophore in various biologically active compounds, including enzyme inhibitors and central nervous system agents.<sup>[1][2]</sup> For instance, tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, features a cyclopropylamine structure.<sup>[1]</sup> Compounds containing this motif have been investigated for a range of activities, including antibacterial, antifungal, and antiviral properties.<sup>[1][2][10]</sup> Therefore, **2-Cyclopropylpropan-2-amine** represents a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

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